Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is known for its diverse applications in various fields, including drug synthesis and material science . Its molecular formula is C18H24N2O3, and it has a molecular weight of 352.86 g/mol .
Preparation Methods
The synthesis of tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with benzyl bromide under basic conditions to introduce the benzyl group . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: This compound lacks the benzyl group and has different chemical properties and applications.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar structure but with a different substitution pattern, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)19-12-18(13-19)9-15(21)11-20(18)10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
ZLYULEJSEUUESL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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